MAGE-1 (268-282) MAGE-1 (268-282) Melanoma-associated antigen 1; MAGE-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC3659103
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

MAGE-1 (268-282)

CAS No.:

Cat. No.: VC3659103

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

MAGE-1 (268-282) -

Specification

Introduction

Structural Characteristics of MAGE-1 (268-282)

MAGE-1 (268-282) refers specifically to the 15-amino acid peptide sequence PRALAETSYVKVLEY corresponding to positions 268-282 in the full-length MAGE-1 protein . This peptide represents one of the fragments generated when MAGE-1 proteins undergo natural degradation within the proteasome system of cells.

The peptide MAGE-1 (268-282) is particularly significant because it contains epitopes that can be recognized by the immune system when presented in the context of Major Histocompatibility Complex (MHC) molecules. While the complete MAGE-1 protein resides intracellularly, peptide fragments such as MAGE-1 (268-282) can be presented on the cell surface in combination with MHC class I molecules, making them accessible to immune surveillance mechanisms .

Table 1: Key Properties of MAGE-1 (268-282) Peptide

PropertyDetails
Amino Acid SequencePRALAETSYVKVLEY
Length15 amino acids
Position in MAGE-1268-282
Molecular WeightApproximately 1750 Da (calculated)
SolubilityTypically formulated in DMSO for research applications
Biological FunctionImmunogenic peptide capable of stimulating T cell responses
Cellular PresentationCan be presented on MHC class I molecules
Primary ApplicationCancer immunotherapy research

Biological Function and Mechanism of Action

The native function of MAGE-1 in normal tissues remains incompletely understood, though research suggests potential roles in cell cycle regulation and development. In cancer contexts, MAGE-1 and its derived peptides like MAGE-1 (268-282) gain significance primarily through their immunological properties.

When cancer cells express MAGE-1, the protein undergoes proteasomal degradation, producing peptide fragments including MAGE-1 (268-282). These fragments are then transported to the cell surface and presented on MHC class I molecules. This presentation makes the cancer cells potentially recognizable by cytotoxic T lymphocytes, which can mount an immune response against cells displaying these cancer-associated antigens .

The immunogenic potential of MAGE-1 (268-282) stems from its ability to stimulate MAGE-1-specific CD8+ T cells. When recognized by the appropriate T cell receptors, this interaction can trigger a cascade of immune responses aimed at eliminating the cancer cells expressing this peptide epitope.

Comparison with Other MAGE-1 Derived Peptides

Several peptide fragments derived from MAGE-1 have been identified and studied in cancer research. Each peptide corresponds to a different region of the MAGE-1 protein and may possess unique immunogenic properties or research applications.

Table 2: Comparison of MAGE-1 (268-282) with Other MAGE-1 Derived Peptides

PeptideAmino Acid SequencePositionPrincipal Applications
MAGE-1 (268-282)PRALAETSYVKVLEY 268-282Cancer research, immunotherapy development
MAGE-1 (278-286)KVLEYVIKV 278-286Stimulation of MAGE-1-specific CD8+ T cells
MAGE-1 (96-104)Not provided in search results96-104Mentioned in chemical catalog
MAGE-1 (161-169)EADPTGHSY 161-169Mentioned in chemical catalog
MAGE-1 (230-238)Not provided in search results230-238Mentioned in chemical catalog
MAGE-1 (289-298)Not provided in search results289-298Mentioned in chemical catalog

It is worth noting that MAGE-1 (268-282) partially overlaps with MAGE-1 (278-286), suggesting that this region of the protein may be particularly relevant for immune recognition and potential therapeutic applications.

Applications in Cancer Research and Therapy

The research and therapeutic applications of MAGE-1 (268-282) are primarily centered around its immunological properties and potential utility in cancer immunotherapy development.

Diagnostic Applications

MAGE-1 (268-282) and other MAGE-derived peptides are being investigated as biomarkers for:

  • Early cancer detection methodologies

  • Monitoring disease progression in patients

  • Assessing therapeutic response to various treatments

  • Predicting prognosis and patient survival outcomes

Therapeutic Applications

Several therapeutic approaches involving MAGE-1 (268-282) are currently being explored in oncology research:

Table 3: Therapeutic Applications of MAGE-1 (268-282)

Therapeutic ApproachMechanismDevelopment StagePotential Benefits
Peptide-based VaccinesDirect stimulation of immune response against MAGE-1 expressing tumorsResearch/Early clinicalPotentially low toxicity, targeted approach
T Cell TherapyEx vivo stimulation of MAGE-1-specific CD8+ T cells for adoptive transferResearch/Clinical trialsHighly specific, potentially robust immune response
T Cell Receptor-T Cell TherapyEngineering T cells with receptors specific for MAGE-1 peptides presented on MHC IClinical trials ongoing Promising therapeutic avenue, potential for combination therapies
Research ControlUsed as negative control in related immunological experimentsResearch toolImportant for validating specificity of immune responses

Clinical trials are currently underway to evaluate the efficacy of T Cell Receptor-T cell therapies targeting MAGE antigens, including peptides like MAGE-1 (268-282). These approaches, either alone or in combination with other cancer treatments, show promise as potential therapeutic strategies for MAGE-expressing cancers .

Synthesis and Characterization Methods

MAGE-1 (268-282) peptide is typically produced using solid-phase peptide synthesis techniques, which allow for the precise assembly of the amino acid sequence PRALAETSYVKVLEY. The synthetic peptide can be manufactured with various modifications or formulations depending on its intended application in research or clinical development.

Common characterization methods employed to verify peptide quality include:

  • High-Performance Liquid Chromatography for purity assessment

  • Mass Spectrometry for sequence confirmation

  • Circular Dichroism for secondary structure analysis

  • Binding assays to determine MHC affinity

For research applications, MAGE-1 (268-282) is typically supplied as a lyophilized powder or in solution, often in dimethyl sulfoxide at concentrations suitable for cellular assays. The peptide at 1 mM concentration in DMSO is a common formulation for research use .

Current Research Status and Future Directions

Research on MAGE-1 (268-282) is part of the broader investigation into cancer-testis antigens and their potential as targets for cancer treatment . Several key research areas are currently being pursued:

  • Improved Delivery Systems: Development of more effective methods to deliver MAGE-1 (268-282) as part of cancer vaccines to enhance immunogenicity.

  • Combination Therapies: Investigation of how MAGE-1 (268-282)-targeted approaches might synergize with other cancer treatments, such as immune checkpoint inhibitors, conventional chemotherapy, or radiotherapy.

  • Patient Selection Biomarkers: Identification of biomarkers that can predict which patients are most likely to respond to MAGE-1 (268-282)-targeted therapies.

  • Safety Profiles: Further characterization of the safety profile of MAGE-1 (268-282)-based immunotherapies, particularly regarding potential off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator